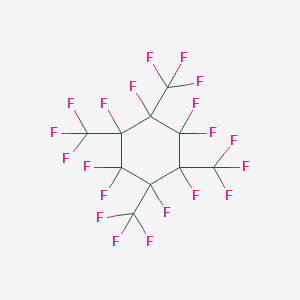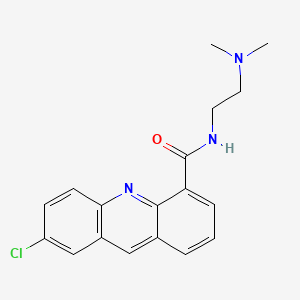
Butyloxycarbonyl-cyclo(glutamyl-prolyl-asparaginyl-lysyl) methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Butyloxycarbonyl-cyclo(glutamyl-prolyl-asparaginyl-lysyl) methyl ester is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, imino, and carbamoyl groups, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between amino and carboxyl groups.
Protection and Deprotection Steps: The use of protecting groups to shield reactive functional groups during intermediate steps, followed by their removal to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The conversion of amino groups to imino or nitro groups using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The reduction of imino groups to amino groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions produce amino derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: A compound with similar structural features, used in organic synthesis and as a precursor for other compounds.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant and antimicrobial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its versatility makes it valuable for various scientific applications, distinguishing it from other similar compounds.
特性
CAS番号 |
134790-35-5 |
|---|---|
分子式 |
C26H42N6O9 |
分子量 |
582.6 g/mol |
IUPAC名 |
(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-imino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H42N6O9/c1-15(24(38)39)12-18(31-25(40)41-26(2,3)4)23(37)32-11-7-9-19(32)22(36)30-17(13-20(28)34)21(35)29-16(14-33)8-5-6-10-27/h10,14-19,27H,5-9,11-13H2,1-4H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,40)(H,38,39)/t15?,16-,17-,18-,19-/m0/s1 |
InChIキー |
UQLRZTVIEOOQST-WNBKYALVSA-N |
SMILES |
CC(CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCC=N)C=O)NC(=O)OC(C)(C)C)C(=O)O |
異性体SMILES |
CC(C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCC=N)C=O)NC(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(CC(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCCC=N)C=O)NC(=O)OC(C)(C)C)C(=O)O |
同義語 |
BOC-cyclo(Glu-Pro-Asn-Lys)OMe butyloxycarbonyl-cyclo(glutamyl-prolyl-asparaginyl-lysyl) methyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzoic acid [2-[[(3-methylbutylamino)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227981.png)

![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)

![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)
![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)




![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)

